| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [Si](C=[N+]=[N-])(C)(C)[CH3:2].[CH:8]1[C:13]([C:14]2[CH:15]=[CH:16][C:17]([F:21])=[CH:18][C:19]=2[F:20])=[CH:12][C:11]([C:22]([OH:24])=[O:23])=[C:10]([OH:25])[CH:9]=1>CO>[CH3:2][O:23][C:22]([C:11]1[CH:12]=[C:13]([C:14]2[CH:15]=[CH:16][C:17]([F:21])=[CH:18][C:19]=2[F:20])[CH:8]=[CH:9][C:10]=1[OH:25])=[O:24] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    5.87 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    [Si](C)(C)(C)C=[N+]=[N-]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    1.03 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    10 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    solvent                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CO                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                AMBIENT                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                stirred at rt for 5 h                                                                             
                                                                         | 
                                                                    
| 
                                                                             Rate 
                                                                         | 
                                                                        
                                                                             
                                                                                UNSPECIFIED                                                                             
                                                                         | 
                                                                    
| 
                                                                             RPM 
                                                                         | 
                                                                        
                                                                             
                                                                                0                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                Compounds 32 and 33 were prepared                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                Upon completion, the reaction was concentrated in vacuo                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the residue was purified by flash chromatography (10:1 hexane:ethyl acetate)                                                                             
                                                                         | 
                                                                    
Reaction Time  | 
                                                                        5 h | 
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    COC(=O)C=1C=C(C=CC1O)C1=C(C=C(C=C1)F)F                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 774 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |